molecular formula C13H16Cl2N2O2 B8135335 Tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

Tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

Cat. No.: B8135335
M. Wt: 303.18 g/mol
InChI Key: MBIVVQQRDPGHDH-UHFFFAOYSA-N
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Description

Tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate: is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes a tert-butyl group, two chlorine atoms, and a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-dichloroaniline and ethyl acetoacetate.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a tert-butylation reaction using tert-butyl chloride and a suitable base such as potassium carbonate.

    Chlorination: The chlorination of the naphthyridine core is achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of naphthyridine derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of naphthyridine derivatives with substituted functional groups.

Scientific Research Applications

Tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5,8-dihydro-1,7-naphthyridine: Lacks the tert-butyl group.

    Tert-butyl 2-chloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate: Contains only one chlorine atom.

    Tert-butyl 2,4-dichloro-1,7-naphthyridine-7(6H)-carboxylate: Does not have the dihydro moiety.

Uniqueness

Tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 2,4-dichloro-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O2/c1-13(2,3)19-12(18)17-5-4-8-9(14)6-11(15)16-10(8)7-17/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIVVQQRDPGHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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